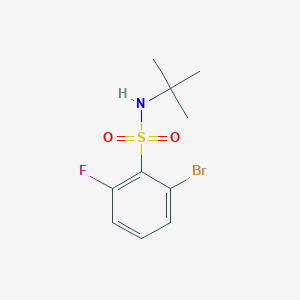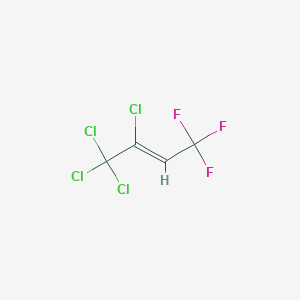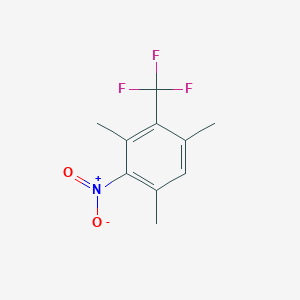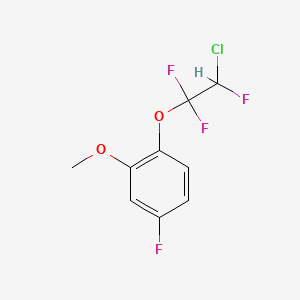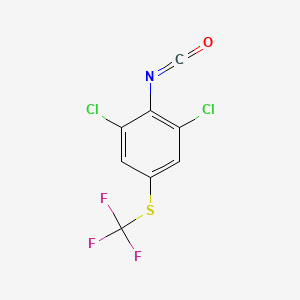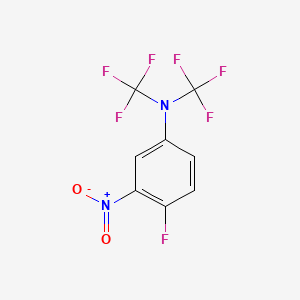
N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline, or 4-FNA, is an organic compound that is used in a variety of scientific research applications. 4-FNA is a nitroaniline derivative, which is a class of compounds that are used in a variety of chemical reactions. 4-FNA has a wide range of potential applications due to its unique properties, which include its ability to act as a catalyst in certain reactions and its ability to act as a ligand in certain complexes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline involves the nitration of 4-fluoroaniline followed by the introduction of two trifluoromethyl groups. The nitration reaction is carried out using nitric acid and sulfuric acid, while the trifluoromethylation reaction is achieved using trifluoromethyl iodide and a base.
Starting Materials
4-fluoroaniline, Nitric acid, Sulfuric acid, Trifluoromethyl iodide, Base (e.g. potassium carbonate)
Reaction
Nitration of 4-fluoroaniline using nitric acid and sulfuric acid to yield 4-fluoro-3-nitroaniline, Introduction of the first trifluoromethyl group using trifluoromethyl iodide and a base to yield N-(trifluoromethyl)-4-fluoro-3-nitroaniline, Introduction of the second trifluoromethyl group using trifluoromethyl iodide and a base to yield N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline
Applications De Recherche Scientifique
4-FNA has a wide range of potential scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers, dyes, and pigments. In addition, 4-FNA has been used in the synthesis of heterocyclic compounds and in the synthesis of organometallic complexes.
Mécanisme D'action
4-FNA acts as a catalyst in certain reactions due to its ability to form complexes with transition metals. It can also act as a ligand in certain complexes, which allows it to interact with transition metals and form stable complexes. In addition, 4-FNA can interact with other molecules, such as amines and alcohols, which can lead to the formation of new compounds.
Effets Biochimiques Et Physiologiques
4-FNA has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. In addition, 4-FNA has been shown to inhibit the enzyme cyclooxygenase, which is involved in the regulation of prostaglandin synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
4-FNA has several advantages when used in lab experiments. It is highly soluble in a variety of solvents, which makes it easy to use in a variety of reactions. In addition, 4-FNA is a relatively stable compound, which makes it suitable for use in long-term experiments. However, 4-FNA can be toxic and can cause irritation if it comes into contact with the skin or eyes.
Orientations Futures
There are a number of potential future directions for the use of 4-FNA in scientific research. One potential direction is the use of 4-FNA in the synthesis of new pharmaceuticals and agrochemicals. In addition, 4-FNA could be used in the synthesis of polymers, dyes, and pigments. 4-FNA could also be used in the synthesis of heterocyclic compounds and in the synthesis of organometallic complexes. Finally, 4-FNA could be used in the study of its biochemical and physiological effects, as well as its potential uses as a therapeutic agent.
Propriétés
IUPAC Name |
4-fluoro-3-nitro-N,N-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7N2O2/c9-5-2-1-4(3-6(5)17(18)19)16(7(10,11)12)8(13,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKBJXKMGDREBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)
![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)

![N-[4-Bromo-2-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, 98%](/img/structure/B6312480.png)
